molecular formula C10H8INO2 B6151004 methyl 4-iodo-1H-indole-2-carboxylate CAS No. 1934418-77-5

methyl 4-iodo-1H-indole-2-carboxylate

Cat. No. B6151004
CAS RN: 1934418-77-5
M. Wt: 301.1
InChI Key:
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Description

Methyl 4-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8INO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Methyl indole-2-carboxylate has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .


Molecular Structure Analysis

The molecular structure of methyl 4-iodo-1H-indole-2-carboxylate can be represented by the InChI code: 1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 . The molecular weight of the compound is 301.08 .


Chemical Reactions Analysis

Indole derivatives, including methyl 4-iodo-1H-indole-2-carboxylate, have been shown to have various biologically vital properties . They play a significant role in cell biology and have been used in the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

Methyl 4-iodo-1H-indole-2-carboxylate is a solid compound . The compound has a molecular weight of 301.08 . The InChI code for the compound is 1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 .

Mechanism of Action

Methyl indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . It also inhibits ion exchange, melatonin synthesis, and aziridine production .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the investigation of novel methods of synthesis of indole derivatives, including methyl 4-iodo-1H-indole-2-carboxylate, have attracted the attention of the chemical community .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-iodo-1H-indole-2-carboxylate involves the reaction of 4-iodo-1H-indole-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4-iodo-1H-indole-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 4-iodo-1H-indole-2-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product, methyl 4-iodo-1H-indole-2-carboxylate." ] }

CAS RN

1934418-77-5

Product Name

methyl 4-iodo-1H-indole-2-carboxylate

Molecular Formula

C10H8INO2

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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